molecular formula C10H16F3NO2 B1530176 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate CAS No. 1479411-26-1

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Cat. No.: B1530176
CAS No.: 1479411-26-1
M. Wt: 239.23 g/mol
InChI Key: KLOWEDREXXZHBX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a chemical compound with the molecular formula C10H16F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a N-methylcarbamate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate typically involves the reaction of cyclohexyl isocyanate with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate has several applications in scientific research:

  • Biology: The compound can be used in biochemical studies to investigate the effects of trifluoroethyl groups on biological systems.

  • Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound finds use in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate exerts its effects depends on its specific application

Molecular Targets and Pathways Involved: The compound may interact with various molecular targets, including enzymes, receptors, and other biomolecules. The specific pathways involved will depend on the context of its use.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate can be compared with other similar compounds, such as:

  • 2,2,2-Trifluoroethyl N-phenyl-N-methylcarbamate: Similar structure but with a phenyl group instead of cyclohexyl.

  • 2,2,2-Trifluoroethyl N-ethyl-N-methylcarbamate: Similar structure but with an ethyl group instead of cyclohexyl.

  • 2,2,2-Trifluoroethyl N-(2-methylpropyl)-N-methylcarbamate: Similar structure but with a 2-methylpropyl group instead of cyclohexyl.

Uniqueness: The presence of the cyclohexyl group in this compound provides unique chemical and physical properties compared to its analogs, making it suitable for specific applications where rigidity and stability are required.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWEDREXXZHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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